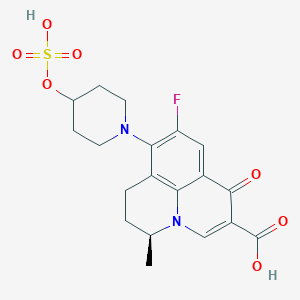
1-(But-3-yn-1-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)azepane is an organic compound that belongs to the class of azepanes.
Méthodes De Préparation
The synthesis of 1-(But-3-yn-1-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of azepane with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azepane, allowing it to react with the alkyl halide to form the desired product .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
1-(But-3-yn-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(But-3-yn-1-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new polymers and materials with unique properties
Mécanisme D'action
The mechanism by which 1-(But-3-yn-1-yl)azepane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target but generally involve binding to active sites or allosteric sites on the target molecules .
Comparaison Avec Des Composés Similaires
1-(But-3-yn-1-yl)azepane can be compared with other azepane derivatives, such as:
Azepane: The parent compound, which lacks the but-3-yn-1-yl substituent.
1-(But-3-en-1-yl)azepane: A similar compound with a double bond instead of a triple bond in the side chain.
1-(But-3-yn-1-yl)piperidine: A six-membered ring analogue with similar substituents.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
1-but-3-ynylazepane |
InChI |
InChI=1S/C10H17N/c1-2-3-8-11-9-6-4-5-7-10-11/h1H,3-10H2 |
Clé InChI |
OQBUHCAAQPHPCG-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


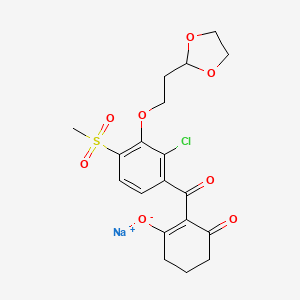
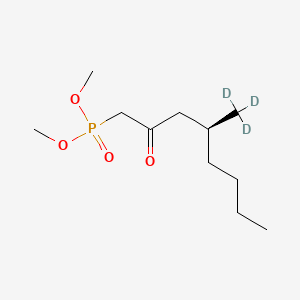
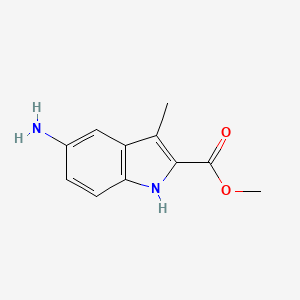
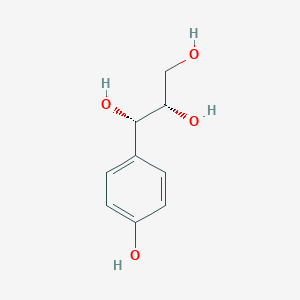
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)


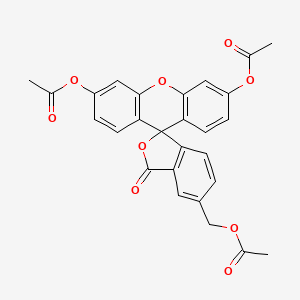

![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
